(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, a nitrobenzamide group, and a methoxyethyl group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The specific reactions that this compound can undergo would depend on the positions and reactivities of its functional groups.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group might make the compound more reactive, while the methoxyethyl group might affect its solubility .Scientific Research Applications
Antimicrobial and Anticancer Properties
Thiazolide Derivatives and Their Impact on Cancer Cell Apoptosis : Research on thiazolides, a novel class of anti-infective agents, has shown that they possess not only potent antimicrobial activity but also the ability to induce cell death in colon carcinoma cell lines. This indicates a potential application in cancer research, particularly concerning the interaction with detoxification enzymes like GSTP1, which plays a critical role in thiazolide-induced apoptosis in colorectal tumor cells (Brockmann et al., 2014).
Antimicrobial Activities of Thiazolidinone Derivatives : A study on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones highlighted their significant antimicrobial activity against a broad spectrum of microorganisms, surpassing even some reference drugs in efficacy. This underscores the chemical family's potential in developing new antimicrobial agents (Liaras et al., 2011).
Synthesis and Drug Development
Synthesis of Fluorobenzamides : The creation of fluorobenzamides containing thiazole and thiazolidine has been explored for their promising antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Nitro Substituted Benzothiazole Derivatives : The synthesis and antimicrobial activity against Pseudomonas aeruginosa of novel nitro substituted benzothiazole derivatives have been documented. These compounds exhibit potent antibacterial activity, showcasing their potential in addressing infections caused by resistant microorganisms (Gupta, 2018).
Antiviral and Antiparasitic Applications
- Thiazolides Against Hepatitis B Virus : Thiazolides have been reported as novel antiviral agents, particularly against hepatitis B virus replication. This suggests that derivatives of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide could potentially be explored for their antiviral properties, contributing to the development of new therapeutic agents (Stachulski et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-25-9-8-20-15-13(18)6-3-7-14(15)26-17(20)19-16(22)11-4-2-5-12(10-11)21(23)24/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAHJKIJWJBFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.